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Compound of Interest

Compound Name: GSK2236805

Cat. No.: B607792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK2236805, a potent

inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). This document

details its mechanism of action, preclinical antiviral activity, resistance profile, and clinical data,

with a focus on quantitative data and experimental methodologies.

Introduction
GSK2236805 is an orally bioavailable small molecule that demonstrates potent and selective

inhibition of HCV replication by targeting the viral NS5A protein.[1] NS5A is a multifunctional

phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA

replication and virion assembly.[2][3] Unlike enzymes such as the viral polymerase or protease,

NS5A has no known enzymatic function, making its inhibition a novel antiviral strategy.[4]

GSK2236805 has shown picomolar to nanomolar efficacy against various HCV genotypes in

preclinical studies and has been evaluated in clinical trials for the treatment of chronic hepatitis

C.[1][4]

Chemical Properties of GSK2236805

Property Value

Chemical Formula C42H52N8O8

Molecular Weight 796.91 g/mol
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Mechanism of Action
The precise mechanism by which NS5A inhibitors like GSK2236805 exert their antiviral effect is

multifaceted and not entirely elucidated. However, it is understood that they bind to the N-

terminal domain of NS5A, a region critical for its function.[4] This binding event is thought to

disrupt the normal dimeric structure of NS5A and interfere with its interaction with other viral

and host factors.[3] The primary consequences of this inhibition are twofold:

Inhibition of Viral RNA Replication: NS5A is a key component of the HCV replication

complex, which is responsible for synthesizing new viral RNA genomes. By binding to NS5A,

GSK2236805 is believed to disrupt the formation and/or function of this complex, thereby

halting viral replication.[3]

Impairment of Virion Assembly: NS5A is also critically involved in the assembly of new virus

particles. Inhibition of NS5A by GSK2236805 interferes with this process, leading to a

reduction in the production of infectious virions.[3]

Preclinical Antiviral Activity
The in vitro antiviral potency of GSK2236805 has been extensively characterized using HCV

subgenomic replicon systems. These systems allow for the study of viral replication in a

controlled cell culture environment.

Table 1: In Vitro Antiviral Activity of GSK2236805 in HCV Replicon Assays[4]

HCV Genotype
Replicon Cell
Line

EC50 (pM) CC50 (µM)
Selectivity
Index
(CC50/EC50)

1a H77 58.5 43 >735,000

1b Con-1 ET 7.4 47 >6,350,000

2a JFH-1 53.8 ND ND

ND: Not Determined
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Resistance Profile
As with other direct-acting antiviral agents, the emergence of resistance-associated variants

(RAVs) is a potential limitation for NS5A inhibitors. In vitro studies have identified specific amino

acid substitutions in the NS5A protein that confer resistance to GSK2236805.

Table 2: Resistance-Associated Variants for GSK2236805 in HCV Genotype 1a[4]

NS5A Substitution Fold-Change in EC50

Q30H >150

L31M >150

These findings indicate that mutations at positions 30 and 31 in the NS5A protein of genotype

1a HCV can significantly reduce the antiviral activity of GSK2236805.

Clinical Data: First-in-Human Study (NCT01277692)
A Phase 1, randomized, double-blind, placebo-controlled, dose-escalation study was

conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of

GSK2236805 in healthy volunteers and in subjects chronically infected with HCV genotype 1.

[1][5][6]

In HCV-infected subjects, single doses of GSK2236805 resulted in a rapid and significant

reduction in HCV RNA levels. A single dose of ≥10 mg led to a statistically significant mean

reduction of ≥2 log10 IU/mL in HCV RNA at 24 hours post-dose compared to placebo.[1][6] The

half-life of the compound was found to be suitable for once-daily dosing.[1][6]

Table 3: Summary of Antiviral Activity of Single-Dose GSK2236805 in HCV Genotype 1-

Infected Subjects[1][6]
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Dose
Mean Maximum HCV RNA Reduction
(log10 IU/mL)

1 mg ~0.5

3 mg ~1.0

10 mg ~2.5

30 mg ~3.5

60 mg ~3.8

120 mg ~3.8

Experimental Protocols
HCV Replicon Assay
Objective: To determine the in vitro antiviral potency (EC50) and cytotoxicity (CC50) of

GSK2236805.

Methodology:[4][7]

Cell Lines: Stable Huh-7 human hepatoma cell lines harboring subgenomic HCV replicons of

different genotypes (e.g., 1a, 1b, 2a) are used. These replicons often contain a reporter

gene, such as luciferase, for ease of quantification.

Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density

(e.g., 5 x 10^3 to 2 x 10^4 cells/well).

Compound Treatment: GSK2236805 is serially diluted in DMSO and added to the cells to

achieve a range of final concentrations. A vehicle control (DMSO only) is also included.

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5%

CO2 incubator.

Quantification of HCV Replication (EC50): If a luciferase reporter is used, a luciferase

substrate is added to the cells, and the resulting luminescence is measured using a
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luminometer. The EC50 value, the concentration of the compound that inhibits 50% of HCV

replication, is calculated by fitting the dose-response data to a sigmoidal curve.

Quantification of Cytotoxicity (CC50): A viability assay (e.g., using a reagent like CellTiter-

Glo® or a tetrazolium-based assay) is performed in parallel to measure the effect of the

compound on cell health. The CC50 value, the concentration of the compound that reduces

cell viability by 50%, is calculated.

In Vitro Resistance Selection
Objective: To identify amino acid substitutions in HCV NS5A that confer resistance to

GSK2236805.

Methodology:[4][8]

Cell Culture: HCV replicon cells are cultured in the presence of a selective concentration of

GSK2236805 (typically 5x to 20x the EC50 value).

Passaging: The cells are passaged every 3-4 days in the continued presence of the inhibitor.

Selection of Resistant Colonies: Over time, cells that harbor mutations in NS5A that confer

resistance to the inhibitor will survive and proliferate, forming resistant colonies.

RNA Extraction and Sequencing: Total RNA is extracted from the resistant cell populations.

RT-PCR and Sequencing: The NS5A coding region is amplified using reverse transcription-

polymerase chain reaction (RT-PCR), and the resulting DNA is sequenced to identify

mutations.

Confirmation of Resistance: The identified mutations are introduced into a wild-type replicon

construct via site-directed mutagenesis. The antiviral activity of GSK2236805 is then tested

against these mutant replicons to confirm their reduced susceptibility.

Signaling Pathways and Experimental Workflows
The HCV NS5A protein is known to interact with and modulate various host cell signaling

pathways to create a favorable environment for viral replication. Two of the key pathways

affected are the PI3K/Akt and Ras/ERK pathways.
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Caption: Interaction of HCV NS5A with PI3K/Akt and Ras/ERK signaling pathways.
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Caption: Experimental workflow for the HCV replicon assay.
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Caption: Workflow for in vitro selection of GSK2236805-resistant HCV variants.
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Conclusion
GSK2236805 is a highly potent inhibitor of HCV NS5A with demonstrated antiviral activity

against multiple genotypes in preclinical models and in early-phase clinical trials. Its

mechanism of action, targeting a non-enzymatic viral protein, represents a significant

advancement in the development of direct-acting antivirals for hepatitis C. While resistance can

emerge through specific mutations in the NS5A protein, GSK2236805 holds promise as a

component of combination antiviral therapy. The data and protocols presented in this guide

provide a comprehensive technical foundation for researchers and drug development

professionals working in the field of HCV therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

